molecular formula C10H16O B13320653 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde

1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde

Cat. No.: B13320653
M. Wt: 152.23 g/mol
InChI Key: MIGVEEUPNNJAPH-UHFFFAOYSA-N
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Description

1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O It features a cyclopropane ring substituted with a cyclobutylethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclobutylmethyl bromide with diazomethane in the presence of a catalyst such as copper(I) chloride to form the cyclopropane ring. The resulting intermediate can then be oxidized using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde functional group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Acidic or basic conditions with appropriate nucleophiles.

Major Products:

    Oxidation: 1-(2-Cyclobutylethyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(2-Cyclobutylethyl)cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropane ring’s strained nature also makes it reactive, allowing it to participate in ring-opening reactions and other transformations.

Comparison with Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the cyclobutylethyl group, making it less sterically hindered and potentially less reactive.

    Cyclobutylmethanol: Similar in structure but with a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.

    Cyclopropylcarbinol: Contains a cyclopropyl group with a hydroxyl group, differing in functional group and reactivity.

Uniqueness: 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring and the cyclobutylethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2-cyclobutylethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c11-8-10(6-7-10)5-4-9-2-1-3-9/h8-9H,1-7H2

InChI Key

MIGVEEUPNNJAPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCC2(CC2)C=O

Origin of Product

United States

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